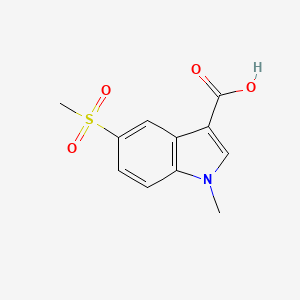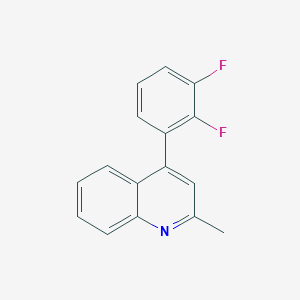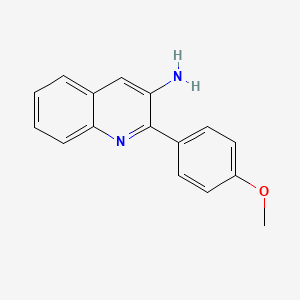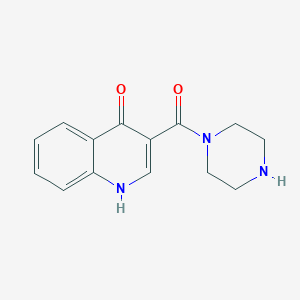
(4-Hydroxyquinolin-3-yl)(piperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Hydroxyquinolin-3-yl)(piperazin-1-yl)methanone is a compound that features a quinoline ring substituted with a hydroxy group at the 4-position and a piperazine ring attached via a methanone linkage. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Hydroxyquinolin-3-yl)(piperazin-1-yl)methanone typically involves multi-step procedures. One common approach is to start with the quinoline derivative, which is then functionalized to introduce the hydroxy group at the 4-position. The piperazine moiety is then attached via a methanone linkage. The reaction conditions often involve the use of solvents like toluene and reagents such as hydroxylamine hydrochloride in glacial acetic acid .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
(4-Hydroxyquinolin-3-yl)(piperazin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinone derivatives.
Reduction: The carbonyl group in the methanone linkage can be reduced to form alcohol derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.
Major Products
The major products formed from these reactions include quinone derivatives from oxidation, alcohol derivatives from reduction, and various substituted piperazine derivatives from nucleophilic substitution reactions.
Scientific Research Applications
(4-Hydroxyquinolin-3-yl)(piperazin-1-yl)methanone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is investigated for its potential use as a therapeutic agent due to its ability to interact with biological targets.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (4-Hydroxyquinolin-3-yl)(piperazin-1-yl)methanone involves its interaction with molecular targets such as enzymes and receptors. The hydroxyquinoline moiety can interact with metal ions and proteins, while the piperazine ring can interact with neurotransmitter receptors. These interactions can modulate various biological pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
(1-(Benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone: This compound has a similar piperazine-methanone linkage but features a triazole ring instead of a quinoline ring.
4-Hydroxy-2-quinolones: These compounds share the hydroxyquinoline moiety but differ in the substitution pattern and additional functional groups.
Uniqueness
(4-Hydroxyquinolin-3-yl)(piperazin-1-yl)methanone is unique due to its specific combination of a hydroxyquinoline moiety and a piperazine ring. This combination allows it to interact with a diverse range of biological targets, making it a versatile compound for various applications.
Properties
Molecular Formula |
C14H15N3O2 |
|---|---|
Molecular Weight |
257.29 g/mol |
IUPAC Name |
3-(piperazine-1-carbonyl)-1H-quinolin-4-one |
InChI |
InChI=1S/C14H15N3O2/c18-13-10-3-1-2-4-12(10)16-9-11(13)14(19)17-7-5-15-6-8-17/h1-4,9,15H,5-8H2,(H,16,18) |
InChI Key |
NYNVWKLBSXRUEI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C(=O)C2=CNC3=CC=CC=C3C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



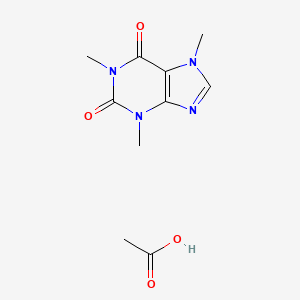
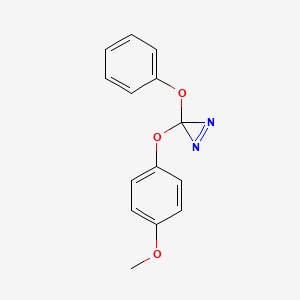
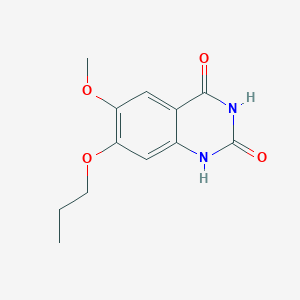
![3-[4-(Hydroxymethyl)piperidin-4-yl]-2-phenylpropan-1-ol](/img/structure/B11861669.png)


